Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C7H5Cl2NO4S and a molecular weight of 270.09 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate typically involves the chlorination of pyridine derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and sulfonation processes, utilizing advanced chemical engineering techniques to optimize yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine or sulfonyl groups with other functional groups.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Oxidation: Often requires oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or other chemical interactions, leading to changes in biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but contains a thiophene ring instead of a pyridine ring.
2-Chloro-5-(chloromethyl)pyridine: Lacks the carboxylate and sulfonyl groups, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate is unique due to its combination of chlorine and sulfonyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-chloro-5-chlorosulfonylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPMSUMZDZOGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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